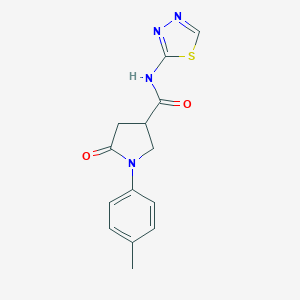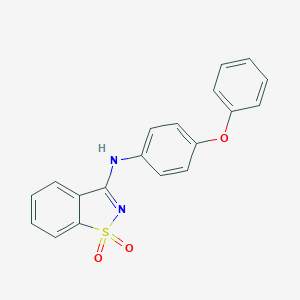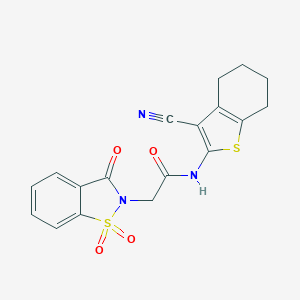![molecular formula C22H19N3O4S B278740 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]ethyl nicotinate](/img/structure/B278740.png)
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]ethyl nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]ethyl nicotinate, also known as DMAN, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMAN is a derivative of the benzisothiazolone family of compounds and has shown promising results in various research studies.
Mecanismo De Acción
The mechanism of action of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]ethyl nicotinate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]ethyl nicotinate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]ethyl nicotinate has also been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]ethyl nicotinate has been shown to have a number of biochemical and physiological effects. The compound has been shown to reduce inflammation and oxidative stress in cells, which may contribute to its anti-inflammatory and antioxidant properties. 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]ethyl nicotinate has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor properties. Additionally, 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]ethyl nicotinate has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]ethyl nicotinate in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. Additionally, 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]ethyl nicotinate has been extensively studied, and its properties and mechanisms of action are well understood. However, one limitation of using 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]ethyl nicotinate in lab experiments is that it may not be suitable for all types of research. For example, 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]ethyl nicotinate may not be effective in studies that require the use of live animals or human subjects.
Direcciones Futuras
There are several future directions for research on 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]ethyl nicotinate. One area of research is the development of new derivatives of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]ethyl nicotinate that may have improved properties and efficacy. Another area of research is the development of new methods for the synthesis of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]ethyl nicotinate and related compounds. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]ethyl nicotinate and its potential applications in the treatment of various diseases. Finally, more research is needed to determine the safety and toxicity of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]ethyl nicotinate and its derivatives.
Métodos De Síntesis
The synthesis of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]ethyl nicotinate involves the reaction of 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethanol with nicotinic acid. The reaction is carried out in the presence of a catalyst and under controlled conditions. The yield of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]ethyl nicotinate is typically high, and the purity of the compound can be easily achieved through purification techniques such as column chromatography.
Aplicaciones Científicas De Investigación
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]ethyl nicotinate has been extensively studied for its potential applications in scientific research. The compound has been shown to have anti-inflammatory, antitumor, and antioxidant properties. 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]ethyl nicotinate has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]ethyl nicotinate has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propiedades
Nombre del producto |
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]ethyl nicotinate |
|---|---|
Fórmula molecular |
C22H19N3O4S |
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)-4-methylanilino)ethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C22H19N3O4S/c1-16-8-10-18(11-9-16)25(13-14-29-22(26)17-5-4-12-23-15-17)21-19-6-2-3-7-20(19)30(27,28)24-21/h2-12,15H,13-14H2,1H3 |
Clave InChI |
MBWYWICXOTXPDB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CCOC(=O)C2=CN=CC=C2)C3=NS(=O)(=O)C4=CC=CC=C43 |
SMILES canónico |
CC1=CC=C(C=C1)N(CCOC(=O)C2=CN=CC=C2)C3=NS(=O)(=O)C4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![ethyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B278674.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-thiophenecarboxylate](/img/structure/B278676.png)
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 4-[(dimethylamino)sulfonyl]benzoate](/img/structure/B278677.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate](/img/structure/B278679.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B278680.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B278682.png)
![4-(dimethylsulfamoyl)-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide](/img/structure/B278683.png)
![2-(4-Oxo-4H-quinazolin-3-yl)-N-(5-propyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B278685.png)

![ethyl 4-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate](/img/structure/B278692.png)